N-(2-hydroxy-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide
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Overview
Description
N-(2-hydroxy-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyrroloquinoline core, followed by the introduction of the hydroxy and acetamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a quinone derivative, while reduction could yield a more saturated compound.
Scientific Research Applications
N-(2-hydroxy-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can act as a probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPOL)
- 4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Uniqueness
N-(2-hydroxy-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H20N2O2 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
N-(2-hydroxy-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)acetamide |
InChI |
InChI=1S/C17H20N2O2/c1-9-6-12-10(2)8-17(4,5)19-15(12)13(7-9)14(16(19)21)18-11(3)20/h6-8,21H,1-5H3,(H,18,20) |
InChI Key |
QDPAPCRPJRHDFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=CC(N3C(=C2NC(=O)C)O)(C)C)C |
Origin of Product |
United States |
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